molecular formula C17H17NO2 B5783585 N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide

N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5783585
M. Wt: 267.32 g/mol
InChI Key: QEYVBCWFCBKPDP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of amides This compound features an acetamide group attached to a phenyl ring, which is further substituted with an acetyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 3-acetylphenylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets would depend on the specific application and the nature of the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring.

    N-(3-methylphenyl)-2-(2-methylphenyl)acetamide: Lacks the acetyl group on the phenyl ring.

    N-(3-acetylphenyl)-2-(4-methylphenyl)acetamide: Has the methyl group on a different position of the phenyl ring.

Uniqueness

N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide is unique due to the specific positioning of the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can lead to unique interactions and properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-12-6-3-4-7-14(12)11-17(20)18-16-9-5-8-15(10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYVBCWFCBKPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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